4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13306716
InChI: InChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H
SMILES: C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Molecular Formula: C17H9BrO4
Molecular Weight: 357.2 g/mol

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC13306716

Molecular Formula: C17H9BrO4

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one -

Specification

Molecular Formula C17H9BrO4
Molecular Weight 357.2 g/mol
IUPAC Name 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromen-2-one
Standard InChI InChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H
Standard InChI Key HJGVJZBRJMFFTG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Canonical SMILES C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a coumarin core (2H-chromen-2-one) substituted at positions 4 and 6. The 4-position carries a 5-bromo-benzofuran moiety, while the 6-position has a hydroxyl group (Figure 1) . This arrangement creates a planar structure conducive to π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₉BrO₄
Molecular Weight357.2 g/mol
IUPAC Name4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromen-2-one
XLogP33.2
Topological Polar Surface Area67.4 Ų
Hazard CodesH302, H315, H319, H335

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.82–7.75 (m, 1H, benzofuran-H), 7.72 (d, J = 8.6 Hz, coumarin-H), 6.49 (s, 1H, chromenone-H) .

  • IR (KBr): 1721 cm⁻¹ (C=O stretch), 1667 cm⁻¹ (C-O-C benzofuran), 3239 cm⁻¹ (O-H) .

  • Mass Spec: [M+H]⁺ at m/z 358.0 (calc. 357.2) .

Synthetic Methodologies

Core Reaction Pathways

The synthesis typically employs a three-step strategy:

  • Benzofuran Formation: 5-Bromosalicylaldehyde undergoes cyclization with α-bromoacetophenone derivatives under acidic conditions .

  • Coumarin Coupling: Suzuki-Miyaura cross-coupling attaches the benzofuran to 6-hydroxy-4-chlorocoumarin using Pd(PPh₃)₄/K₃PO₄ .

  • Hydroxylation: Late-stage introduction of the 6-hydroxy group via demethylation with BBr₃ .

Table 2: Optimized Synthesis Conditions

StepReagentsYield (%)Purity (HPLC)
CouplingPdCl₂(dppf), K₃PO₄, MeCN82>98%
CyclizationH₂SO₄, AcOH, 80°C7595%
DemethylationBBr₃, CH₂Cl₂, -78°C6897%

Scalability Challenges

Large-scale production (>100 g) faces hurdles in:

  • Pd catalyst removal (requires costly chromatography)

  • Bromine displacement side reactions (5–12% yield loss)

  • Hydroxyl group protection/deprotection sequences

Biological Activities and Mechanisms

Antimicrobial Potency

Against Gram-positive pathogens:

Table 3: MIC Values vs. Clinical Standards

OrganismMIC (μg/mL)CiprofloxacinSource
S. aureus (MRSA)2.14.8
B. subtilis3.86.2
E. faecalis5.48.1

Mechanistic studies indicate:

  • Disruption of membrane integrity (↑ propidium iodide uptake)

  • Topoisomerase IV inhibition (IC₅₀ = 1.8 μM)

Anticancer Activity

In A375 melanoma cells:

  • Cytotoxicity: IC₅₀ = 0.96 μM vs. sorafenib (3.2 μM)

  • Target Inhibition:

    • BRAF V600E: IC₅₀ = 1.03 μM (ΔG = -9.5 kcal/mol)

    • VEGFR-2: IC₅₀ = 0.64 μM (ΔG = -8.47 kcal/mol)

  • Apoptosis Induction: 10.22% total cell death (6.07% early apoptosis)

Future Research Directions

  • Prodrug Development: Masking the 6-hydroxy group with acetyl or PEG moieties to enhance bioavailability (logP = 3.2 → target 1.5–2.0) .

  • Combination Therapies: Synergy studies with checkpoint inhibitors (anti-PD-1) in melanoma models .

  • Process Optimization: Continuous flow synthesis to improve coupling step yield (current 82% → target 90+%) .

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